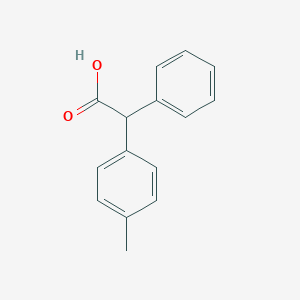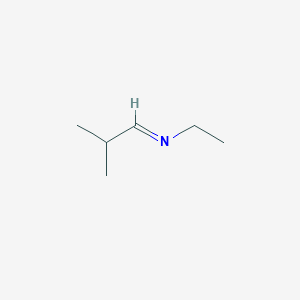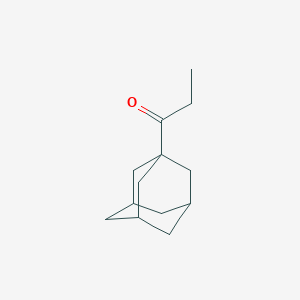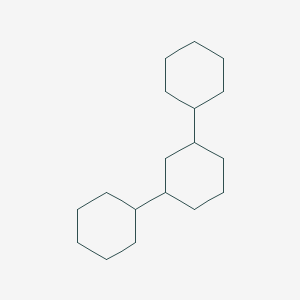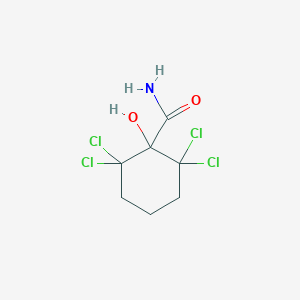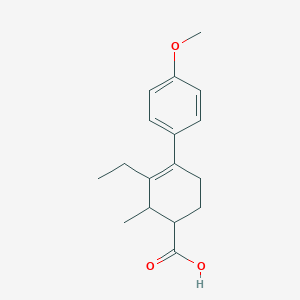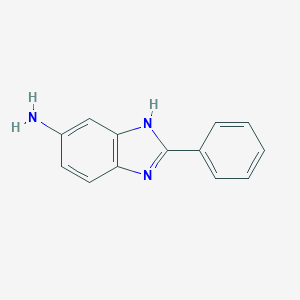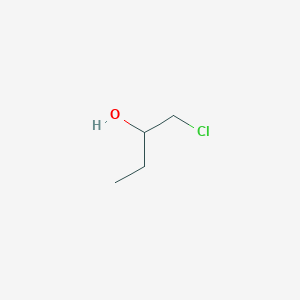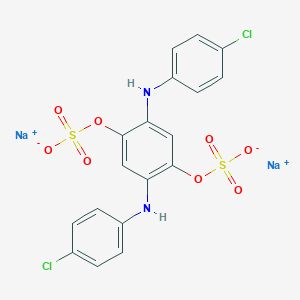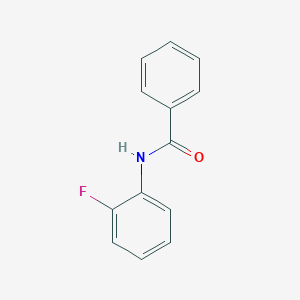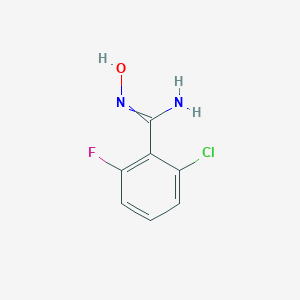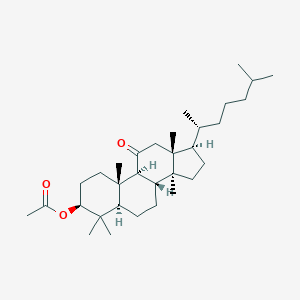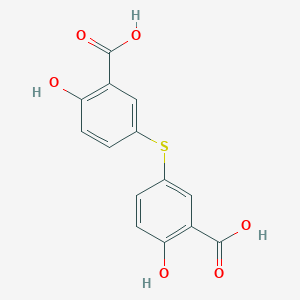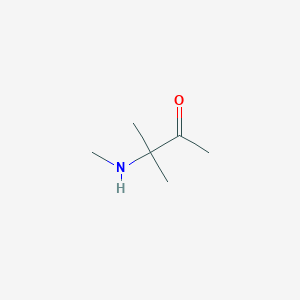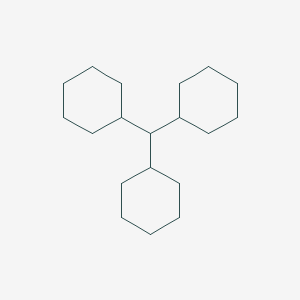
Tricyclohexylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclohexylmethane (TCM) is an organic compound that belongs to the family of cycloalkanes. It is a colorless, odorless, and waxy solid that is used in various fields, including the chemical industry, pharmaceuticals, and material science. TCM has been studied extensively due to its unique chemical structure and potential applications.
Mecanismo De Acción
The mechanism of action of Tricyclohexylmethane is not well understood, but it is believed to interact with various biological molecules, including proteins and nucleic acids. Tricyclohexylmethane has been shown to inhibit the activity of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. Tricyclohexylmethane has also been shown to interact with DNA, leading to changes in gene expression. Further research is needed to fully understand the mechanism of action of Tricyclohexylmethane.
Aplicaciones Científicas De Investigación
Tricyclohexylmethane has been used in various scientific research applications, including as a solvent, a reagent, and a stabilizer. It has been studied as a potential precursor for the synthesis of various organic compounds, including pharmaceuticals and polymers. Tricyclohexylmethane has also been used as a stabilizer for polymers, such as polyethylene and polypropylene, due to its ability to prevent oxidation and degradation. Additionally, Tricyclohexylmethane has been used as a solvent for various organic compounds, including steroids and terpenes.
Efectos Bioquímicos Y Fisiológicos
Tricyclohexylmethane has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. Tricyclohexylmethane has also been shown to have neuroprotective effects, including the ability to improve cognitive function and memory. Additionally, Tricyclohexylmethane has been shown to have antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tricyclohexylmethane has several advantages for lab experiments, including its stability, low toxicity, and ability to dissolve a wide range of organic compounds. However, Tricyclohexylmethane has several limitations, including its low solubility in water and its potential to form complexes with other molecules, which can complicate analysis. Additionally, the synthesis of Tricyclohexylmethane is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on Tricyclohexylmethane. One area of focus is the development of new synthesis methods that can increase the yield and purity of Tricyclohexylmethane. Another area of focus is the study of the mechanism of action of Tricyclohexylmethane, including its interactions with biological molecules. Additionally, Tricyclohexylmethane has potential applications in the development of new drugs and materials, including polymers and coatings. Further research is needed to fully understand the potential of Tricyclohexylmethane in these areas.
Conclusion
In conclusion, Tricyclohexylmethane is a unique organic compound that has potential applications in various fields, including the chemical industry, pharmaceuticals, and material science. Despite the challenges in synthesis, Tricyclohexylmethane has been produced in large quantities for industrial and research purposes. Tricyclohexylmethane has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. Further research is needed to fully understand the mechanism of action of Tricyclohexylmethane and its potential applications in the development of new drugs and materials.
Métodos De Síntesis
The synthesis of Tricyclohexylmethane is a complex process that involves the reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. The reaction produces a mixture of isomers, which can be separated using various methods, including distillation and chromatography. The yield of Tricyclohexylmethane is typically low, and the process requires careful control of reaction conditions. Despite the challenges in synthesis, Tricyclohexylmethane has been produced in large quantities for industrial and research purposes.
Propiedades
Número CAS |
1610-24-8 |
|---|---|
Nombre del producto |
Tricyclohexylmethane |
Fórmula molecular |
C19H34 |
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
dicyclohexylmethylcyclohexane |
InChI |
InChI=1S/C19H34/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-19H,1-15H2 |
Clave InChI |
SQDGPLNZHYWEOB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
SMILES canónico |
C1CCC(CC1)C(C2CCCCC2)C3CCCCC3 |
Punto de ebullición |
325.5 °C |
melting_point |
48.0 °C |
Otros números CAS |
1610-24-8 |
Sinónimos |
Tricyclohexylmethane. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



